molecular formula C16H15NO3S B5879375 2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid

2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid

Cat. No.: B5879375
M. Wt: 301.4 g/mol
InChI Key: QILBNORAAWCURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid is an organic compound that features a benzoic acid core with a p-tolylsulfanyl and acetylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid typically involves multi-step organic reactions. One possible route could be:

    Synthesis of p-Tolylsulfanyl Acetyl Chloride: This can be achieved by reacting p-tolylthiol with acetyl chloride in the presence of a base such as pyridine.

    Formation of Acetylamino Intermediate: The acetyl chloride derivative can then be reacted with an amine to form the acetylamino intermediate.

    Coupling with Benzoic Acid: Finally, the acetylamino intermediate can be coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: May be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Materials Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the p-tolylsulfanyl and acetylamino groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylsulfanyl-acetylamino)-benzoic acid: Similar structure but with a methyl group instead of a p-tolyl group.

    2-(2-Ethylsulfanyl-acetylamino)-benzoic acid: Similar structure but with an ethyl group instead of a p-tolyl group.

Uniqueness

2-(2-p-Tolylsulfanyl-acetylamino)-benzoic acid is unique due to the presence of the p-tolylsulfanyl group, which can impart distinct chemical and physical properties compared to its methyl or ethyl analogs

Properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-11-6-8-12(9-7-11)21-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILBNORAAWCURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.